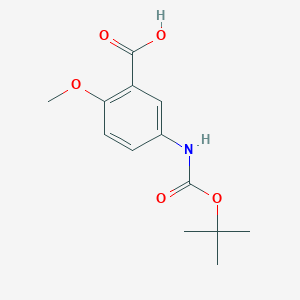![molecular formula C12H15N3S B1440546 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline CAS No. 1251200-06-2](/img/structure/B1440546.png)
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline
説明
“3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline” is a chemical compound with the molecular formula C12H15N3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to an aniline group through a methylene bridge . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
科学的研究の応用
Synthesis and Biological Activities
A study by Chaitanya, Nagendrappa, and Vaidya (2010) illustrates the use of similar anilines in the synthesis of 2-amino[2,1-b][1,3]benzothiazoles, leading to compounds with potential antibacterial, antifungal, and anti-inflammatory activities (M. Chaitanya, G. Nagendrappa, & V. Vaidya, 2010).
UV Spectra in Solution Studies
Cumper and Singleton (1968) investigated the ultraviolet spectra of aniline derivatives, including their interactions with solvents like ethanol and water, providing insight into the electronic properties of these molecules (C. Cumper & A. Singleton, 1968).
Synthesis of Novel Compounds
Andersen, Hammad, and Pedersen (1986) demonstrated the synthesis of N-arylthiazolo[5,4-d]pyrimidin-7-amines from 5-(acylamino)-2-methyl-4-thiazolecarboxamides, indicating the role of anilines in the formation of complex heterocyclic structures (K. Andersen, M. Hammad, & E. Pedersen, 1986).
Antihypertensive Applications
Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) explored the synthesis of thiosemicarbazides and triazoles from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to compounds with antihypertensive α-blocking activity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008).
Molecular Structure and Biological Activity Studies
Abdel-Ghani, Abo El-Ghar, and Mansour (2013) synthesized and characterized Ni(II) and Zn(II) complexes coordinated by 2-arylaminomethyl-1H-benzimidazole derivatives, assessing their antibacterial activity (N. Abdel-Ghani, M. F. Abo El-Ghar, & A. Mansour, 2013).
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets are often involved in critical biological processes, such as inflammation, microbial infection, and cancer .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been found to have a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may have a variety of molecular and cellular effects.
生化学分析
Biochemical Properties
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, thiazole derivatives have been shown to inhibit certain enzymes, thereby affecting metabolic pathways . The compound’s interactions with proteins and enzymes can lead to changes in their activity, which can be beneficial in therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer therapies . The compound’s ability to alter gene expression and disrupt cellular metabolism further underscores its potential in biomedical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The thiazole ring’s aromaticity allows it to interact with nucleophilic and electrophilic sites on enzymes, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but their activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiazole derivatives are known to affect metabolic flux and alter metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
3-[[methyl(1,3-thiazol-4-ylmethyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(7-12-8-16-9-14-12)6-10-3-2-4-11(13)5-10/h2-5,8-9H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJHXFTVSBKUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)
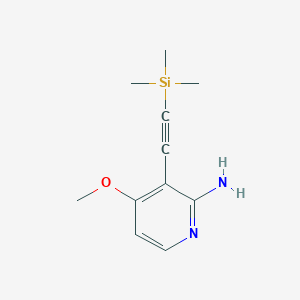
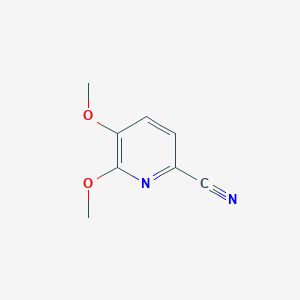

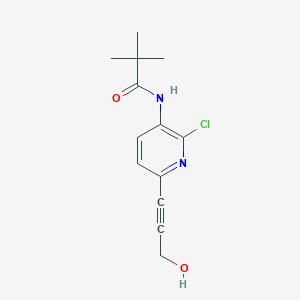
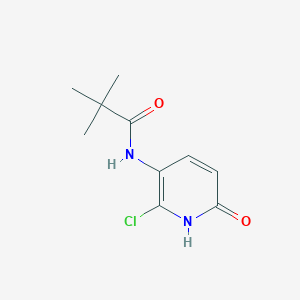
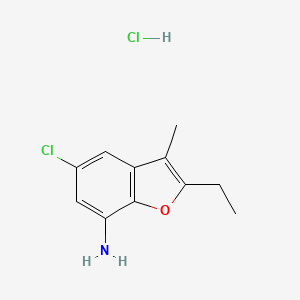
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)
